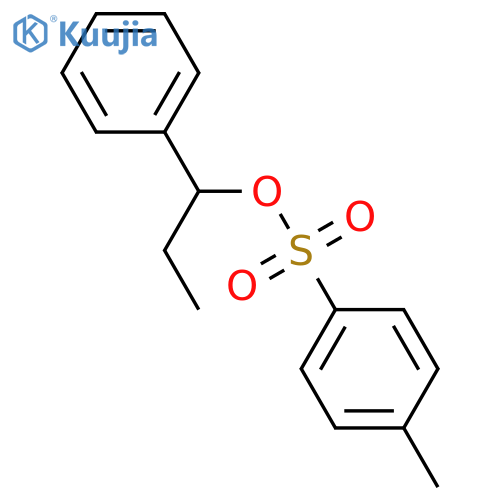

Cas no 663615-37-0 (Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate)

Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate

- Benzenemethanol, α-ethyl-, 1-(4-methylbenzenesulfonate)

-

- インチ: 1S/C16H18O3S/c1-3-16(14-7-5-4-6-8-14)19-20(17,18)15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3

- InChIKey: SXODZOGMYOYBSH-UHFFFAOYSA-N

- ほほえんだ: CCC(OS(C1C=CC(C)=CC=1)(=O)=O)C1C=CC=CC=1

Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7181667-10.0g |

1-phenylpropyl 4-methylbenzene-1-sulfonate |

663615-37-0 | 10g |

$1654.0 | 2023-05-30 | ||

| Enamine | EN300-7181667-1.0g |

1-phenylpropyl 4-methylbenzene-1-sulfonate |

663615-37-0 | 1g |

$385.0 | 2023-05-30 | ||

| Enamine | EN300-7181667-0.05g |

1-phenylpropyl 4-methylbenzene-1-sulfonate |

663615-37-0 | 0.05g |

$323.0 | 2023-05-30 | ||

| Enamine | EN300-7181667-2.5g |

1-phenylpropyl 4-methylbenzene-1-sulfonate |

663615-37-0 | 2.5g |

$754.0 | 2023-05-30 | ||

| Enamine | EN300-7181667-0.25g |

1-phenylpropyl 4-methylbenzene-1-sulfonate |

663615-37-0 | 0.25g |

$354.0 | 2023-05-30 | ||

| Enamine | EN300-7181667-5.0g |

1-phenylpropyl 4-methylbenzene-1-sulfonate |

663615-37-0 | 5g |

$1115.0 | 2023-05-30 | ||

| Enamine | EN300-7181667-0.1g |

1-phenylpropyl 4-methylbenzene-1-sulfonate |

663615-37-0 | 0.1g |

$339.0 | 2023-05-30 | ||

| Enamine | EN300-7181667-0.5g |

1-phenylpropyl 4-methylbenzene-1-sulfonate |

663615-37-0 | 0.5g |

$370.0 | 2023-05-30 |

Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate 関連文献

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonateに関する追加情報

Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate (CAS No. 663615-37-0): A Comprehensive Overview

Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate, identified by its CAS number 663615-37-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, also known as 4-methylbenzenesulfonate of a-ethylbenzenemethanol, belongs to the class of sulfonate esters and exhibits unique chemical properties that make it valuable in various applications. The structure of this molecule incorporates both an ethyl group and a methylbenzenesulfonate moiety, which contribute to its distinct reactivity and potential utility in synthetic chemistry and drug development.

The synthesis of Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate involves meticulous attention to detail to ensure high purity and yield. The process typically begins with the reaction of 4-methylbenzenesulfonyl chloride with a-ethylbenzyl alcohol in the presence of a base catalyst. This reaction leads to the formation of the desired sulfonate ester through an nucleophilic substitution mechanism. The choice of solvent and reaction conditions is critical to optimizing the yield and minimizing side products. Recent advancements in green chemistry have prompted researchers to explore more environmentally friendly solvents and catalysts, such as water or biodegradable alternatives, to enhance the sustainability of the synthesis process.

In terms of chemical properties, Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate exhibits moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its molecular structure imparts both hydrophobic and hydrophilic characteristics, making it suitable for various applications where solubility is a key factor. The presence of the sulfonate group enhances its interaction with biological molecules, which has implications for its potential use in pharmaceutical formulations. Researchers have been particularly interested in its ability to act as an intermediate in the synthesis of more complex molecules, including those with therapeutic properties.

The pharmacological potential of Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate has been explored in several recent studies. Its structural features suggest that it may interact with biological targets in ways that could be beneficial for drug development. For instance, sulfonate esters are known to exhibit antimicrobial and anti-inflammatory properties, making this compound a candidate for further investigation in these areas. One notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against certain bacterial strains. The study highlighted the importance of optimizing the sulfonate ester moiety to enhance binding affinity and reduce toxicity.

Another area where Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate has shown promise is in the field of material science. The compound's unique chemical structure makes it suitable for use as a monomer or additive in polymer formulations. Researchers have investigated its incorporation into biodegradable polymers to improve their mechanical properties and biocompatibility. These polymers have potential applications in medical devices, such as drug delivery systems and tissue engineering scaffolds. The ability of this compound to enhance polymer performance while maintaining biodegradability aligns with current trends toward sustainable and environmentally friendly materials.

The analytical characterization of Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate is crucial for understanding its behavior in different environments. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to determine its molecular structure and purity. NMR spectroscopy provides detailed information about the connectivity of atoms within the molecule, while MS helps confirm its molecular weight and fragmentation patterns. HPLC is used to assess purity by separating it from potential impurities present in the synthesis process.

The industrial applications of Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate extend beyond pharmaceuticals and material science. It has found use as an intermediate in the production of dyes, fragrances, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing more complex molecules with specific functionalities. Companies involved in fine chemical manufacturing have integrated this compound into their production pipelines due to its reliability and efficiency in generating high-value products.

The future prospects for Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate are promising, driven by ongoing research and development efforts aimed at expanding its applications. Innovations in synthetic methodologies may lead to more efficient production processes, while studies on its pharmacological properties could uncover new therapeutic uses. Additionally, advancements in polymer science may open up new avenues for its use as an additive or monomer in advanced materials. As research continues to uncover the full potential of this compound, it is likely to play an increasingly important role in various scientific and industrial domains.

663615-37-0 (Benzenemethanol, a-ethyl-, 4-methylbenzenesulfonate) 関連製品

- 1339148-07-0(2,2-dimethyl-3-(oxolan-2-yl)propanoic acid)

- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)

- 2228514-11-0(2-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylethan-1-amine)

- 2228320-62-3(3-(2-bromo-6-fluorophenyl)propane-1-thiol)

- 2163138-25-6(2-(3-{(benzyloxy)carbonylamino}-5-(propan-2-yl)oxolan-3-yl)acetic acid)

- 2227680-37-5(rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine)

- 692287-62-0(2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone)

- 2228884-82-8(1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol)

- 1261774-84-8(2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile)

- 1443341-24-9((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)